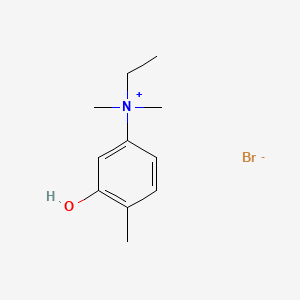
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NOBr. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a quaternary ammonium group attached to a benzene ring with a hydroxyl group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-hydroxy-p-toluidine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the amine to the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the bromide ion, resulting in the formation of a tertiary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tertiary amine.
Substitution: Formation of the corresponding halide salt.
Aplicaciones Científicas De Investigación
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The hydroxyl group may also play a role in hydrogen bonding with membrane components, enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylethyl(3-hydroxyphenyl)ammonium chloride
- Dimethylethyl(3-hydroxy-p-tolyl)ammonium iodide
- Dimethylethyl(3-hydroxy-p-tolyl)ammonium sulfate
Uniqueness
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide is unique due to its specific combination of a quaternary ammonium group and a hydroxyl-substituted benzene ring. This structure imparts distinct chemical and biological properties, making it particularly effective in applications requiring membrane disruption and antimicrobial activity.
Propiedades
Número CAS |
66941-41-1 |
|---|---|
Fórmula molecular |
C11H18BrNO |
Peso molecular |
260.17 g/mol |
Nombre IUPAC |
ethyl-(3-hydroxy-4-methylphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-5-12(3,4)10-7-6-9(2)11(13)8-10;/h6-8H,5H2,1-4H3;1H |
Clave InChI |
SDWUMIPKIWTEHS-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C)C1=CC(=C(C=C1)C)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



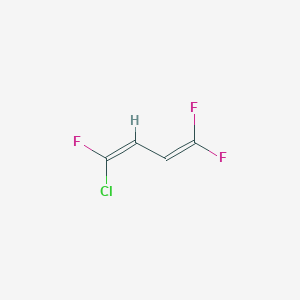
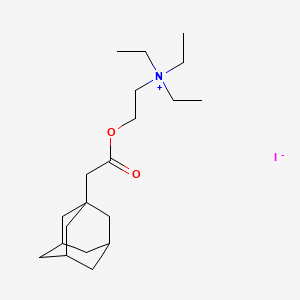
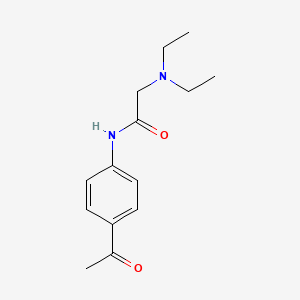
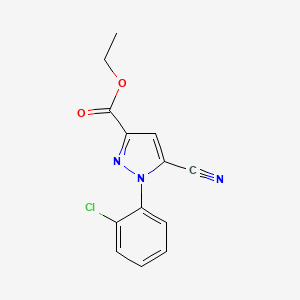

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
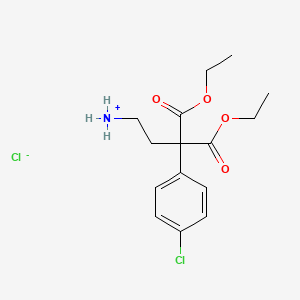

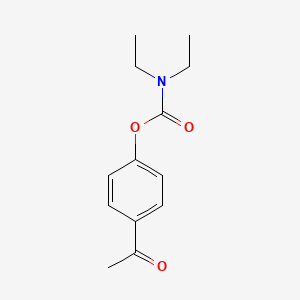
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)


